2-Thiophenesulfonyl chloride
Overview
Description
Kinetics of reactions of 2-thiophenesulfonyl chloride with substituted anilines in methanol has been reported. Kinetics of solvolysis of this compound in binary solvent mixtures has been studied.
Scientific Research Applications
Catalytic Synthesis
2-Thiophenesulfonyl chloride is utilized in the catalytic, asymmetric synthesis of β-lactams, often in combination with sulfonyl imines and co-catalysts like silylated cinchona alkaloid and tris(hexamethyl disilazide) lanthanide complex. This process maintains the stereochemical purity of the β-lactam and allows for subsequent removal of the thiophenesulfonyl group without decomposition (Wang & Calter, 2015).
Regioselective Access to Arylated Thiophenes
This compound plays a role in the palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives, enabling regioselective access to β-arylated thiophenes. The process is notable for its use of accessible catalysts and substrates, and its tolerance for various substituents (Yuan & Doucet, 2014).
Heterocycle Synthesis
A combination of p-toluenesulfonyl chloride (TsCl)/NaOH has been introduced for the synthesis of 2-amino-oxa- or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas. This method facilitates the synthesis of various 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles, suitable for parallel or robot synthesis (Heinelt et al., 2004).
Solvolysis Study
This compound is studied in solvolysis reactions, where specific rates in hydroxylic solvents and fluoroalcohol-containing solvents are analyzed using the Grunwald-Winstein equation. This research suggests a concerted SN2 mechanism for the solvolysis of sulfonyl chloride precursors (D’Souza et al., 2008).
DNA Biosensor Development
This compound has been used in constructing a novel colitoxin DNA biosensor. This involves creating rugby-ball-shaped CoS2 submicroparticles and poly(this compound) composite film, which efficiently immobilizes probe DNA for sensitive detection (Chen et al., 2015).
Chemical Space Mining
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations. They are crucial in synthesizing diverse privileged scaffolds and have potential applications in unusual rearrangements (Fülöpová & Soural, 2015).
Fluorescent Probe Development
This compound is instrumental in developing fluorescent probes for detecting hazardous thiophenols in environmental water and living cells. These probes exhibit significant near-infrared fluorescence responses to thiophenols, offering high sensitivity and selectivity (Wu et al., 2019).
Mechanism of Action
Target of Action
2-Thiophenesulfonyl chloride, also known as Thiophene-2-sulfonyl chloride, is a chemical compound used in various chemical reactions. The primary targets of this compound are substituted anilines . Anilines are organic compounds consisting of a phenyl group attached to an amino group. They play a crucial role in the production of a wide range of chemicals.
Mode of Action
The compound interacts with its targets (substituted anilines) through a process known as sulfonylation . In this process, a sulfonyl group is transferred to the aniline, resulting in the formation of a new compound. The kinetics of this reaction have been studied in methanol .
Biochemical Pathways
The compound’s ability to undergo reactions with substituted anilines suggests that it may influence pathways involving these molecules .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of the action of this compound is the formation of new compounds through the sulfonylation of substituted anilines . This can lead to the creation of various products, depending on the specific anilines involved in the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water . Additionally, the compound’s reactions with substituted anilines have been studied in methanol , suggesting that the solvent environment can also impact its action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
thiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNLHYZDXIBHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066093 | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16629-19-9 | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16629-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016629199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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